molecular formula C36H63NO9 B1249272 1-O-(alpha-D-galactopyranosyl)-N-(6-phenylhexanoyl)phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-(6-phenylhexanoyl)phytosphingosine

Cat. No. B1249272
M. Wt: 653.9 g/mol
InChI Key: OIUCZFOCUKYLRK-QNAIHFNASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-(alpha-D-galactopyranosyl)-N-(6-phenylhexanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 6-phenylhexanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Characterization

  • 1-O-(alpha-D-galactopyranosyl)-phytosphingosine has been utilized in the synthesis of galactosphingolipids, a process which involves glycosidation and subsequent alkaline hydrolysis of protective groups (Pascher, 1974).

Immunostimulatory Applications

  • α-Galactosyl ceramide analogues, which include modifications of phytosphingosine, have been synthesized for the purpose of inducing CD1d-mediated, Th1-biased NKT cell responses. These analogues can skew cytokine release profiles while maintaining strong antigenic activity (Trappeniers et al., 2008).

properties

Molecular Formula

C36H63NO9

Molecular Weight

653.9 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-6-phenylhexanamide

InChI

InChI=1S/C36H63NO9/c1-2-3-4-5-6-7-8-9-10-11-12-18-23-29(39)32(41)28(26-45-36-35(44)34(43)33(42)30(25-38)46-36)37-31(40)24-19-14-17-22-27-20-15-13-16-21-27/h13,15-16,20-21,28-30,32-36,38-39,41-44H,2-12,14,17-19,22-26H2,1H3,(H,37,40)/t28-,29+,30+,32-,33-,34-,35+,36-/m0/s1

InChI Key

OIUCZFOCUKYLRK-QNAIHFNASA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCC2=CC=CC=C2)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCC2=CC=CC=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.